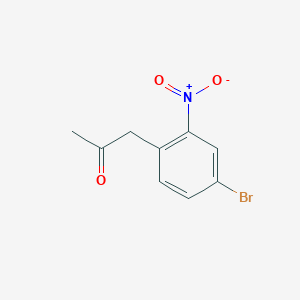

1-(4-Bromo-2-nitrophenyl)propan-2-one

Description

Contextualization within Halogenated Nitroaromatic Ketones

Halogenated nitroaromatic ketones are a class of organic compounds characterized by the presence of one or more halogen atoms and a nitro group on an aromatic ring, which is also substituted with a keto functional group. These compounds are of particular interest in organic synthesis due to the diverse reactivity imparted by each functional group.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. nih.gov However, it activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. The bromine atom, a halogen, is also an electron-withdrawing group but is an ortho-, para-director for electrophilic aromatic substitution. chegg.com The interplay of these electronic effects on the aromatic ring makes these molecules valuable for regioselective transformations.

The ketone functional group provides a site for a wide array of chemical reactions. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The carbonyl carbon itself is electrophilic and susceptible to attack by nucleophiles.

A plausible synthetic route to 1-(4-bromo-2-nitrophenyl)propan-2-one could start from 4-bromo-2-nitrotoluene (B1266186). chemicalbook.commedchemexpress.combiosynth.comsigmaaldrich.com The methyl group of 4-bromo-2-nitrotoluene can be functionalized to introduce the propan-2-one side chain. One potential method involves the reaction with a suitable C2 synthon. While a direct Friedel-Crafts acylation of 1-bromo-3-nitrobenzene (B119269) with propanoyl chloride might seem feasible, the strong deactivating effect of the nitro group makes this reaction challenging. wikipedia.orgtcd.ieuni-siegen.dekhanacademy.org

Significance in Contemporary Synthetic Endeavors

The true significance of this compound lies in its potential as a precursor to various heterocyclic compounds. The ortho-nitroaryl ketone moiety is a classic starting point for the synthesis of quinolines and indoles, which are prevalent scaffolds in medicinal chemistry. pharmaguideline.comrsc.orgresearchgate.netmdpi.comchimia.chorganic-chemistry.orgnih.govnih.gov

For instance, reductive cyclization of the nitro group to an amine, followed by intramolecular condensation with the ketone, can lead to the formation of substituted indoles. pharmaguideline.comchimia.chorganic-chemistry.orgnih.gov This transformation is a key step in several named reactions for indole (B1671886) synthesis. pharmaguideline.com Similarly, the reaction of the in situ generated 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group can yield quinoline (B57606) derivatives through a Friedländer-type condensation. rsc.orgmdpi.comnih.govdu.edu.eg

Furthermore, the presence of the bromine atom on the aromatic ring offers a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at a late stage in a synthetic sequence, thereby enabling the generation of diverse molecular libraries for drug discovery and materials science applications.

The combination of the reactive ketone and the versatile halogenated nitroaromatic ring makes this compound a valuable, albeit underexplored, building block in the toolbox of synthetic organic chemists. Its potential to serve as a linchpin in the assembly of complex and biologically active molecules underscores its importance in contemporary synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUOHGYINUTMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618341 | |

| Record name | 1-(4-Bromo-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-15-7 | |

| Record name | 1-(4-Bromo-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 1 4 Bromo 2 Nitrophenyl Propan 2 One

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in 1-(4-bromo-2-nitrophenyl)propan-2-one is substituted with two key groups that significantly modify its reactivity compared to unsubstituted benzene: a bromine atom and a nitro group. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic attack. msu.edu However, they play distinct and crucial roles in directing the regiochemical outcome of substitution reactions.

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents. wikipedia.org Both the nitro and bromo groups on the this compound ring are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. msu.educhemistrytalk.org This deactivation stems from the withdrawal of electron density from the π system of the ring, making it less nucleophilic. wikipedia.org

The nitro group (–NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution. pressbooks.pub It strongly withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring significantly less reactive to electrophilic attack—sometimes by a factor of more than 10 million compared to benzene. msu.eduvedantu.com

The electron-withdrawing nature of the nitro group is so pronounced that it creates a partial positive charge on the ortho and para positions of the aromatic ring. youtube.comquora.com Consequently, the meta position, being relatively less electron-deficient, becomes the favored site for electrophilic attack. pressbooks.pubvedantu.com This makes the nitro group a meta-director. youtube.commakingmolecules.com For instance, the nitration of nitrobenzene (B124822) yields predominantly the meta-substituted product. pressbooks.pub

Orientation of Nitration in Substituted Benzenes

| Substituent (Y) in C₆H₅Y | Ortho Product (%) | Meta Product (%) | Para Product (%) | Classification |

|---|---|---|---|---|

| –OH | 50 | 0 | 50 | Ortho, Para-Directing Activator |

| –CH₃ | 63 | 3 | 34 | Ortho, Para-Directing Activator |

| –Br | 43 | 1 | 56 | Ortho, Para-Directing Deactivator |

| –NO₂ | 7 | 91 | 2 | Meta-Directing Deactivator |

| –CO₂H | 22 | 76 | 2 | Meta-Directing Deactivator |

Product Distribution for Nitration of Halobenzenes

| Halobenzene | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|

| Fluorobenzene | 13 | 1 | 86 |

| Chlorobenzene | 35 | 1 | 64 |

| Bromobenzene | 43 | 1 | 56 |

| Iodobenzene | 45 | 1 | 54 |

Friedel-Crafts alkylation and acylation are important EAS reactions for forming carbon-carbon bonds with an aromatic ring. However, these reactions have significant limitations. A primary limitation is that they fail when applied to aromatic rings bearing strongly deactivating substituents, such as a nitro group. libretexts.orglibretexts.orgucalgary.ca

There are two main reasons for this failure. First, the strong electron-withdrawing nature of the nitro group makes the aromatic ring so electron-poor (deactivated) that it is not nucleophilic enough to attack the carbocation or acylium ion electrophiles generated in the reaction. libretexts.orgquora.com Second, the nitro group can interact with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction forms a complex that further deactivates the ring, rendering it unreactive towards Friedel-Crafts conditions. ucalgary.ca

While the electron-withdrawing groups on this compound hinder electrophilic substitution, they facilitate another important class of reactions: nucleophilic aromatic substitution (SNAr). In contrast to EAS, SNAr involves a nucleophile attacking the aromatic ring and replacing a leaving group. masterorganicchemistry.com This reaction is generally not feasible for simple aryl halides like bromobenzene because of the high electron density of the aromatic ring. pressbooks.pub However, the presence of strong electron-withdrawing groups makes the reaction possible. pressbooks.publibretexts.org

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. pressbooks.pubnih.gov In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

The feasibility and rate of the SNAr reaction are critically dependent on the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring. masterorganicchemistry.com For the reaction to proceed efficiently, a strong EWG must be positioned ortho or para to the leaving group. pressbooks.pubyoutube.com

In this compound, the nitro group is in the ortho position relative to the bromine atom (the leaving group). This specific arrangement is ideal for activating the ring towards nucleophilic attack. The electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.pubstackexchange.com This delocalization of the negative charge onto the oxygen atoms of the nitro group significantly lowers the activation energy of the first step, thereby accelerating the reaction. youtube.comstackexchange.com An EWG in the meta position would not be able to delocalize the negative charge in this way, and thus has a much smaller effect on the reaction rate. libretexts.orgyoutube.com The greater the number of ortho/para EWGs, the faster the reaction proceeds, often under milder conditions. pressbooks.pub

Nucleophilic Aromatic Substitution (SNAr) Reactions

Proposed Mechanisms of Halogen Displacement by Nucleophiles

The bromine atom attached to the aromatic ring of this compound is susceptible to displacement by nucleophiles through a mechanism known as nucleophilic aromatic substitution (SNA_r). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the carbon atom bearing the bromine.

The generally accepted mechanism for this transformation is a two-step addition-elimination process. nih.gov

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an alkoxide, amine, or cyanide ion) on the electrophilic carbon atom bonded to the bromine. youtube.compearson.com This attack is directed to the carbon bearing the leaving group (bromine) and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. nih.govyoutube.com This resonance stabilization lowers the activation energy of the initial step, making the reaction kinetically feasible. The propan-2-one substituent, particularly its carbonyl group, also contributes to the electron deficiency of the ring, further facilitating the nucleophilic attack.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group. This elimination step is typically fast.

Table 1: Proposed Nucleophilic Aromatic Substitution of this compound

| Reactant | Nucleophile (Nu⁻) | Intermediate | Product |

|---|---|---|---|

| This compound | Methoxide (CH₃O⁻) | Meisenheimer Complex | 1-(4-Methoxy-2-nitrophenyl)propan-2-one |

| This compound | Ammonia (NH₃) | Meisenheimer Complex | 1-(4-Amino-2-nitrophenyl)propan-2-one |

Reactivity of the Propan-2-one Moiety

The propan-2-one side chain contains a reactive carbonyl group and acidic alpha-hydrogens, which are central to its chemical transformations.

Transformations of the Carbonyl Group

The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, allowing for a range of addition and condensation reactions.

The ketone functionality of this compound can be readily reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub

The mechanism involves two main steps:

Nucleophilic Addition: The hydride ion attacks the carbonyl carbon, breaking the carbon-oxygen π bond and forming a new carbon-hydrogen bond. This results in the formation of an alkoxide intermediate. pressbooks.pub

Protonation: The negatively charged alkoxide intermediate is then protonated by a protic solvent (such as methanol, ethanol, or water) added during the reaction or in a subsequent workup step, yielding the final alcohol product, 1-(4-bromo-2-nitrophenyl)propan-2-ol. chemguide.co.ukpressbooks.pubbldpharm.com

Since the starting material is a ketone, the reduction product is a secondary alcohol. masterorganicchemistry.comyoutube.com

Table 2: Reduction of the Carbonyl Group

| Reactant | Reagent | Solvent | Product |

|---|

The carbonyl group of this compound can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile or dialkyl malonates. A prominent example is the Knoevenagel condensation. rsc.org This reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine) and involves the formation of a new carbon-carbon double bond. nih.gov

The probable mechanism involves:

The base removes a proton from the active methylene compound to generate a resonance-stabilized carbanion (an enolate).

The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

A subsequent dehydration step (elimination of a water molecule) yields the final condensed product, an α,β-unsaturated compound. nih.gov

These reactions are significant as they extend the carbon framework of the molecule. nih.gov

Acidity of Alpha-Hydrogens and Nitronate Formation

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-hydrogens) in the propan-2-one moiety are acidic. youtube.comyoutube.com This acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. youtube.com The molecule has two sets of α-hydrogens: those on the methyl group (C3) and those on the methylene bridge (C1).

Treatment with a suitable base, such as sodium hydroxide or lithium diisopropylamide (LDA), can deprotonate one of these α-positions to form an enolate. youtube.com The enolate is a powerful nucleophile and can participate in various subsequent reactions.

An interesting potential pathway for the enolate of this compound involves an intramolecular reaction. Research on related α-(2-nitrophenyl)ketones has shown that the enolate can intramolecularly attack the ortho-nitro group. researchgate.net This process can lead to the formation of cyclic nitrones, which are valuable intermediates in organic synthesis. researchgate.net The term "nitronate formation" in this context can refer to the product of this intramolecular cyclization rather than the simple deprotonation of a nitroalkane. researchgate.netmdpi.com

Henry Reactions and Related Carbon-Carbon Bond Formations

The carbonyl group of this compound can act as an electrophile in carbon-carbon bond-forming reactions. illinois.eduresearchgate.net A classic example is the Henry reaction, or nitroaldol reaction. scribd.commdpi.com This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.

The mechanism proceeds as follows:

A base removes an acidic α-proton from the nitroalkane (e.g., nitromethane) to generate a nucleophilic nitronate anion.

The nitronate anion attacks the electrophilic carbonyl carbon of this compound.

Protonation of the resulting alkoxide yields a β-nitro alcohol.

The β-nitro alcohol products are versatile synthetic intermediates that can be further transformed into other functional groups, such as β-amino alcohols or α,β-unsaturated nitro compounds. mdpi.com

Table 3: Henry Reaction of this compound

| Carbonyl Component | Nitroalkane | Base Catalyst | Product (β-Nitro Alcohol) |

|---|---|---|---|

| This compound | Nitromethane (CH₃NO₂) | NaOH | 1-(4-Bromo-2-nitrophenyl)-2-methyl-2-nitropropan-1-ol |

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional handle that can be readily transformed, most commonly into an amino group, which can then participate in a wide array of subsequent reactions.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com For this compound, this transformation yields 1-(2-amino-4-bromophenyl)propan-2-one, a key precursor for various synthetic applications.

A variety of methods are available for this reduction, offering different levels of chemoselectivity, which is crucial given the presence of the reducible bromo and ketone functionalities in the target molecule. organic-chemistry.org Common and effective methods include:

Catalytic Hydrogenation: This is a highly efficient method involving the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas. wikipedia.org It is often performed under mild conditions and provides high yields. Careful selection of conditions can preserve other functional groups.

Metal-Acid Systems: Classic methods utilizing easily oxidized metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are robust and widely employed for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, like hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.

Other Reagents: Systems like sodium borohydride in the presence of transition metal complexes (e.g., Ni(PPh₃)₄) have been developed for the selective reduction of nitroaromatics. jsynthchem.com

The choice of reagent is critical to avoid unwanted side reactions. For instance, while catalytic hydrogenation can also reduce the bromo group (dehalogenation), conditions can often be tuned to selectively reduce the nitro group. organic-chemistry.orgresearchgate.net The ketone moiety is generally stable to these conditions, although aggressive reagents like sodium borohydride alone would preferentially reduce the ketone. scispace.com

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Hydrogen Source/Co-reagent | Solvent | General Applicability |

| Pd/C (5-10%) | H₂ (gas) | Ethanol, Ethyl Acetate | Highly efficient, widely used. wikipedia.org |

| Fe | HCl | Water, Ethanol | Cost-effective, common in industrial scale. masterorganicchemistry.com |

| SnCl₂·2H₂O | HCl | Ethanol | Mild conditions, good for laboratory scale. wikipedia.org |

| Zn | NH₄Cl | Aqueous Ethanol | Near-neutral conditions. scispace.com |

| NaBH₄ / Ni(PPh₃)₄ | - | Ethanol | Offers an alternative to standard hydrogenation or strong acid systems. jsynthchem.com |

The structure of this compound, with a ketone side chain positioned ortho to a nitro group, makes it an ideal precursor for heterocyclization reactions. The typical strategy involves an initial reduction of the nitro group to an amine, followed by an intramolecular cyclization with the adjacent ketone. This reductive cyclization pathway is a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org

For example, the in situ formation of 1-(2-amino-4-bromophenyl)propan-2-one can lead directly to the synthesis of substituted indoles or quinolines, depending on the reaction conditions and subsequent steps. The intramolecular condensation between the newly formed amino group and the ketone can proceed under acidic or basic conditions to form an enamine or imine, which then cyclizes. This approach is a cornerstone of various named reactions in heterocyclic chemistry. Reagents like titanium(III) chloride are known to mediate the reductive cyclization of nitroaryl ketones to construct indole (B1671886) rings. nih.gov

Table 2: Potential Heterocyclization Products and Pathways

| Reaction Pathway | Intermediate | Final Heterocycle Core | Description |

| Reductive Cyclization | 1-(2-Amino-4-bromophenyl)propan-2-one | Indole | Intramolecular condensation between the amine and ketone, often under specific cyclizing conditions (e.g., Fischer indole synthesis variants). nih.gov |

| Condensation-Cyclization | 1-(2-Amino-4-bromophenyl)propan-2-one | Quinaldine (Methylquinoline) | Reaction of the intermediate amine/ketone with a suitable carbonyl partner followed by cyclization (e.g., Friedländer annulation). |

| Redox Cyclization | This compound | Benzimidazole derivative | Certain cunning methods can achieve oxidation of a side chain and reduction of the nitro group in one pot to form fused heterocycles. nih.gov |

Transformations of the Bromo Substituent

The bromo substituent on the aromatic ring is another key site for reactivity. It can be removed, replaced by a nucleophile, or used as a handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

Reductive dehalogenation, or hydrodebromination, is the process of replacing the bromine atom with a hydrogen atom. This transformation can be useful if the bromine atom was initially used as a directing or blocking group during synthesis. organic-chemistry.orgresearchgate.net

Catalytic hydrogenation is a common method for this purpose. Using a palladium-on-carbon catalyst with a hydrogen source (like H₂ gas or a transfer agent) can effectively cleave the C-Br bond. organic-chemistry.org However, as noted previously, the nitro group is also susceptible to reduction under these conditions. Therefore, achieving selective debromination without reducing the nitro group requires careful control of catalysts and conditions. It is generally easier to selectively reduce an aryl bromide in the presence of functional groups like ketones or carboxylic acids. researchgate.net Alternative modern methods, such as those employing visible-light-mediated photoredox catalysis in combination with a hydrogen atom donor like tris(trimethylsilyl)silane, offer mild conditions for the reduction of unactivated aryl bromides. acs.org

The carbon-bromine bond in this compound is an excellent anchor point for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new bonds. wikipedia.orgwikipedia.orgwikipedia.org These reactions allow for the introduction of a wide variety of substituents at the C4 position of the ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups. wikipedia.orgnih.gov

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. It is a key method for the synthesis of substituted alkenes, such as styrenes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This provides a direct route to N-arylated products. It is important to note that the strong base often used (e.g., NaOtBu or KOtBu) may be incompatible with some functional groups, although milder conditions and alternative bases have been developed. libretexts.orgchemrxiv.org

Table 3: Major Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C(aryl)-C(R) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | C(aryl)-C(alkenyl) | Pd(OAc)₂, PPh₃ |

| Buchwald-Hartwig | Amine (R₂NH) | C(aryl)-N(R₂) | Pd₂(dba)₃, BINAP, XPhos |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(aryl)-C(alkynyl) | PdCl₂(PPh₃)₂, CuI |

The bromine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr). This is because the powerful electron-withdrawing nitro group is located in the ortho position. The nitro group activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance. wikipedia.orgnih.gov

This activation allows the bromine, a good leaving group, to be readily displaced by a wide range of nucleophiles even under relatively mild conditions. stackexchange.comechemi.com This pathway is a direct and efficient method for introducing heteroatom substituents onto the aromatic ring.

Common nucleophiles that can participate in this reaction include:

Amines (primary and secondary): To form N-substituted anilines.

Alkoxides (RO⁻): To form aryl ethers.

Thiolates (RS⁻): To form aryl thioethers.

Hydroxide (OH⁻): To form phenols.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming the resonance-stabilized Meisenheimer complex. youtube.com In the second, faster step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. youtube.com

Rearrangement Reactions Involving Related Structural Motifs

While specific rearrangement reactions of this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule, namely the ortho-nitro-substituted phenyl ring and the propan-2-one side chain, are known to participate in various rearrangement reactions. Understanding these related transformations provides valuable insight into the potential chemical behavior of this compound.

One of the most relevant transformations is the photoinduced rearrangement of α-(2-nitrophenyl)ketones. nih.gov This type of reaction typically proceeds via an intramolecular oxygen transfer from the nitro group to the benzylic position of the ketone. This process forms an α-hydroxyketone intermediate with a nitroso group. nih.gov Subsequent intramolecular reactions can lead to the formation of cyclic hydroxamates. nih.gov

Another pertinent rearrangement is the Smiles rearrangement, which can occur in systems containing an ortho-nitro-substituted aromatic ring. researchgate.net This intramolecular nucleophilic aromatic substitution involves the attack of a nucleophile from a side chain onto the carbon atom bearing the nitro group, leading to the displacement of the nitro group and the formation of a new ring.

Furthermore, the Meyer-Schuster rearrangement is observed in the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.org This acid-catalyzed rearrangement converts a propargyl alcohol into an α,β-unsaturated ketone. While the starting material is different, this demonstrates a rearrangement pathway for a side chain attached to an ortho-nitrophenyl group.

The electronic effects of the substituents on the aromatic ring play a crucial role in directing these rearrangements. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. ijrti.orgchemistrysteps.comlibretexts.org The bromine atom is also a deactivating group but acts as an ortho, para director. chemistrysteps.com The interplay of these electronic effects, along with the steric hindrance from the bulky substituents, influences the regioselectivity and feasibility of rearrangement reactions.

The following table summarizes key aspects of rearrangement reactions observed in structurally related compounds.

| Reaction Type | Key Structural Motif | Reactant(s) | Conditions | Product(s) | Reference(s) |

| Photoinduced Rearrangement | α-(2-Nitrophenyl)ketone | α-(2-Nitrophenyl)ketones | Photoirradiation | Cyclic hydroxamates | nih.gov |

| Smiles Rearrangement | ortho-Nitro-substituted diaryliodonium cations | [Ar¹-I⁺-(o-NO₂-Ar²)] | Gas-phase fragmentation | [Ar¹-O-(o-NO-Ar²I)] intermediate | researchgate.net |

| Meyer-Schuster Rearrangement | o-Nitrophenyl propargyl alcohols | Secondary and tertiary o-nitrophenyl propargyl alcohols | Reduction (e.g., Fe/HCl, Zn/AcOH, SnCl₂/HCl) followed by acid catalysis | 2-Substituted and 2,4-disubstituted quinolines | organic-chemistry.org |

An exhaustive search for specific experimental spectroscopic data for the chemical compound This compound has been conducted. Despite a thorough review of scientific literature and chemical databases, no publicly available research articles or datasets containing the detailed experimental ¹H NMR, ¹³C NMR, FTIR, Raman spectra, or a Potential Energy Distribution (PED) analysis specifically for this compound could be located.

The user's request for an article structured around the "Advanced Spectroscopic and Structural Characterization Methodologies" for this specific molecule, complete with data tables and detailed research findings, cannot be fulfilled at this time due to the absence of the necessary primary data in the referenced sources.

Information available for structurally related compounds, such as other bromonitrophenyl derivatives, was found. However, in strict adherence to the user's instructions to focus solely on "this compound" and not to introduce information outside the explicit scope, data from these related compounds cannot be used to generate the requested content.

Therefore, the creation of a scientifically accurate and detailed article as per the provided outline is not possible without the foundational experimental data.

Advanced Spectroscopic and Structural Characterization Methodologies

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides critical insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

The UV-Vis spectrum of 1-(4-bromo-2-nitrophenyl)propan-2-one is predicted to be characterized by absorption bands arising from its constituent chromophores: the bromo- and nitro-substituted benzene (B151609) ring and the propan-2-one (acetone) side chain. The nitroaromatic system is the dominant chromophore and is expected to produce strong absorptions in the UV region. iu.edu

Aromatic nitro compounds typically exhibit broad absorption bands, and the presence of multiple functional groups on the benzene ring—namely the nitro group, the bromine atom, and the acetonyl group (–CH₂C(O)CH₃)—influences the position (λmax) and intensity (molar absorptivity, ε) of these bands. iu.edursc.org Specifically, the ortho-position of the nitro group relative to the acetonyl side chain can lead to steric hindrance, potentially forcing the nitro group out of the plane of the benzene ring. This twisting can decrease the resonance interaction with the ring, which often results in a blue shift (shift to shorter wavelength) and a decrease in the intensity of certain absorption bands compared to a planar conformation. iu.edu The spectrum for a related compound, 1-(4-nitrophenyl)ethanone, shows a distinct absorption band that can be used as a reference for predicting the spectral features of the title compound. researchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Associated Transition | Chromophore |

|---|---|---|---|

| ~250-270 | High | π → π* | Nitroaromatic System |

| ~300-330 | Low | n → π* | Carbonyl Group |

Note: The values presented are estimations based on typical data for nitroaromatic ketones and are subject to variation based on solvent and experimental conditions.

The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned to specific promotions of electrons from occupied to unoccupied molecular orbitals.

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. For this compound, the primary π → π* transitions are associated with the aromatic ring and the nitro group. These are typically high-energy transitions resulting in strong absorption bands, predicted to appear in the 250-270 nm range. The conjugation of the nitro group with the phenyl ring is the main contributor to this absorption. rsc.org

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from a lone pair) to a π* antibonding orbital. The title compound possesses two key functional groups with non-bonding electrons: the carbonyl group of the propan-2-one moiety and the nitro group.

The carbonyl group's n → π* transition is characteristically weak (low molar absorptivity) and occurs at a longer wavelength than its π → π* transition, expected around 300-330 nm.

The nitro group also exhibits an n → π* transition, which is similarly weak and appears at long wavelengths, often overlapping with other bands. iu.edu The steric interaction between the ortho-nitro group and the bulky side chain may influence the energy and intensity of this transition. iu.edu

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state. unimi.itmdpi.comcarleton.edu

To perform single-crystal XRD analysis, a high-quality crystal of this compound would be grown and mounted on a diffractometer. carleton.edu The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.comcarleton.edu

Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other ortho-substituted nitrostilbenes and bromo-nitrophenyl derivatives, provides a basis for predicting its key structural features. researchgate.net The analysis would confirm the molecular connectivity and provide precise measurements of its geometric parameters.

Table 2: Predicted Crystallographic Data Parameters for this compound

| Parameter | Predicted Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | N/A | Unit cell dimensions. |

| α, β, γ (°) | N/A | Unit cell angles. |

| Z | 2 or 4 | Number of molecules per unit cell. |

| C-Br Bond Length | ~1.90 Å | Standard length for C(sp²)-Br bond. |

| C-N Bond Length | ~1.48 Å | Typical length for a C-NO₂ bond on an aromatic ring. |

| N-O Bond Lengths | ~1.22 Å | Average length for nitro group oxygen bonds. |

The crystal structure reveals not only the intramolecular geometry but also the supramolecular assembly, which is governed by non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a crucial role in the crystal packing.

Molecular Conformation: A key conformational feature would be the dihedral angle between the plane of the nitro group and the plane of the benzene ring. Due to steric repulsion from the adjacent acetonyl group, it is highly probable that the nitro group is twisted significantly out of the aromatic plane. researchgate.net This twisting has direct consequences for the electronic properties of the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice is likely directed by a combination of weak non-covalent forces:

Halogen Bonding (Br···O): The bromine atom has an electropositive region (σ-hole) that can interact favorably with the electronegative oxygen atoms of the nitro or carbonyl groups of neighboring molecules. Such Br···O interactions are a recognized structure-directing force in crystals. nih.gov

C–H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or aliphatic C–H groups and the oxygen atoms of the nitro and carbonyl groups are expected to be prevalent, linking molecules into extended networks. researchgate.net

Bromine-Bromine Interactions (Br···Br): Depending on the packing arrangement, type I or type II Br···Br interactions might be observed, where the distance between bromine atoms is less than the sum of their van der Waals radii. rsc.orgmdpi.com

Dipole-Dipole Interactions: The molecule possesses significant dipole moments due to the polar C=O and NO₂ groups, which will influence the molecular alignment in the crystal.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns. chemguide.co.uk

For a polar, nitroaromatic compound like this compound, soft ionization techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are highly suitable for determining the molecular weight. nih.govresearchgate.net ESI typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. Given the presence of the nitro group, negative ion mode ESI is often effective for nitroaromatic compounds. nih.govresearchgate.net

Harder ionization techniques, such as Electron Ionization (EI), would induce extensive fragmentation, providing valuable structural information. The fragmentation of this compound would be dictated by the relative stability of the resulting ions and neutral losses, guided by the functional groups present. libretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 258.07 g/mol for C₉H₈⁷⁹BrNO₃)

| m/z Value | Possible Fragment Ion | Neutral Loss | Comments |

|---|---|---|---|

| 257/259 | [C₉H₈BrNO₃]⁺˙ | (electron) | Molecular ion (M⁺˙). Shows characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). docbrown.info |

| 242/244 | [C₈H₅BrNO₃]⁺˙ | •CH₃ | Loss of a methyl radical from the molecular ion (α-cleavage). |

| 215/217 | [C₉H₈BrO]⁺˙ | •NO₂ | Loss of a nitro radical, a common fragmentation for nitroaromatics. nih.gov |

| 199/201 | [C₈H₅BrO]⁺ | CO | Loss of carbon monoxide from the [M-NO₂]⁺ fragment. |

| 178/180 | [C₇H₅Br]⁺˙ | •CH₂C(O)CH₃ | Cleavage of the bond between the ring and the side chain. |

| 155/157 | [C₆H₄Br]⁺ | CO | Loss of carbon monoxide from the bromophenyl fragment. |

| 76 | [C₆H₄]⁺ | Br | Loss of a bromine radical from the bromophenyl fragment. |

The m/z values are listed as pairs (e.g., 257/259) to represent the ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.

The analysis would likely show a prominent peak for the acylium ion ([CH₃CO]⁺) at m/z 43 due to its high stability. libretexts.org The presence of bromine would be readily identifiable from the characteristic isotopic doublets with an approximate 1:1 intensity ratio for all bromine-containing fragments. docbrown.info

Computational and Theoretical Chemistry Studies of 1 4 Bromo 2 Nitrophenyl Propan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a variety of molecular properties for compounds like 1-(4-Bromo-2-nitrophenyl)propan-2-one.

Geometry Optimization and Prediction of Vibrational Frequencies

A fundamental step in computational analysis is geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G**), the most stable three-dimensional arrangement of atoms in this compound can be determined. This process finds the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting data can be used to predict the compound's infrared (IR) and Raman spectra. Comparing these predicted spectra with experimental data, when available, can help confirm the molecular structure.

Table 1: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ketone) | Stretching | ~1720-1740 |

| NO₂ (nitro) | Asymmetric Stretching | ~1520-1560 |

| NO₂ (nitro) | Symmetric Stretching | ~1340-1360 |

| C-Br (bromo) | Stretching | ~500-600 |

Note: These are typical ranges and actual calculated values would be specific to the optimized geometry.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely distributed over the phenyl ring and the bromine atom, while the LUMO is expected to be localized on the nitro group and the carbonyl group, which are strong electron-withdrawing groups. This distribution dictates the molecule's behavior in chemical reactions.

Table 2: Conceptual HOMO-LUMO Properties

| Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| EHOMO | Electron donating ability | Moderate |

| ELUMO | Electron accepting ability | High |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate electrostatic potential: red regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and are prone to nucleophilic attack.

In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and carbonyl groups. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the propanone side chain and parts of the aromatic ring, influenced by the electron-withdrawing substituents.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. It examines the interactions between filled donor orbitals and empty acceptor orbitals within the molecule. The strength of these interactions is quantified by the stabilization energy, E(2).

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These calculations help in understanding the color and photophysical properties of the molecule.

Thermodynamic Properties and Tautomeric Stability Analysis

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions under different temperature and pressure conditions.

Furthermore, this compound can exist in tautomeric forms, specifically the keto and enol forms. The propan-2-one side chain can undergo tautomerization to form a prop-1-en-2-ol structure. By calculating the total electronic energies of both the keto and enol tautomers, their relative stabilities can be determined. For simple ketones, the keto form is generally significantly more stable than the enol form, and theoretical calculations for this compound are expected to confirm this trend.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

In-Depth Computational Analysis of this compound Reveals Limited Publicly Available Research

A thorough review of publicly accessible scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound this compound. While computational methods are extensively used to predict the properties and behavior of novel chemical entities, dedicated research exploring the chemical reactivity descriptors, molecular dynamics, solvation effects, and non-linear optical (NLO) properties of this particular molecule appears to be limited or not widely published.

Efforts to gather specific data on the electrophilicity index, HOMO-LUMO band gap, molecular dynamics simulations, bond dissociation energies, and the influence of solvation models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) for this compound did not yield concrete research findings. Similarly, investigations into its non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, lack specific published data for this compound.

Computational chemistry serves as a powerful tool in modern chemical research, providing insights into molecular structure, reactivity, and physical properties, thereby guiding experimental work. For a substituted nitrophenyl compound like this compound, such studies would be invaluable for understanding its potential applications. For instance, the presence of a nitro group (an electron-withdrawing group) and a bromine atom on the phenyl ring, combined with the propan-2-one substituent, suggests potentially interesting electronic and reactive properties that are ripe for computational exploration.

However, without dedicated studies, any discussion on these aspects would be purely speculative and fall outside the requested scope of presenting detailed, existing research findings. The scientific community has yet to publish in-depth computational analyses that would provide the specific data points required for a comprehensive article on the theoretical and computational chemistry of this compound.

Further research and publication in this specific area would be necessary to populate the detailed structural and property analyses that are now standard in the characterization of novel compounds.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

Role as Synthetic Intermediates and Building Blocks

As a synthetic intermediate, 1-(4-Bromo-2-nitrophenyl)propan-2-one is a key component in multi-step synthetic pathways. clearsynth.com Its structure is particularly well-suited for the synthesis of complex heterocyclic compounds.

The presence of the ketone and the ortho-positioned nitro group enables cascade reactions, such as reductive cyclization, to form nitrogen-containing heterocycles like indoles and quinolines. researchgate.netacs.orgunimi.it These heterocyclic motifs are prevalent in pharmaceuticals and biologically active compounds. The general strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular reaction with the adjacent ketone. frontiersin.orgnih.gov

Precursors for Complex Organic Molecules

This compound serves as a valuable precursor for creating intricate molecular frameworks. The bromine atom on the phenyl ring is a key functional group for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyuara reaction. wikipedia.orglibretexts.orgharvard.edu By reacting this compound with various organoboron compounds, chemists can introduce diverse substituents, leading to the synthesis of complex biaryl compounds and other elaborate structures. organic-chemistry.orgresearchgate.net

The relative reactivity of organohalides in Suzuki couplings follows the trend: I > OTf > Br >> Cl, making the bromo group in this compound highly suitable for such transformations. libretexts.orgharvard.edu

Development of Specialty Chemicals and Functional Materials

The unique electronic characteristics of this compound make it a candidate for the development of novel specialty chemicals and advanced functional materials with tailored properties.

Influence of Nitro Group on Electronic Properties for Material Design

The nitro group (-NO2) is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. nih.gov This strong electron-withdrawing nature, combined with the stability of the benzene (B151609) ring, creates a polarized molecule with distinct regions of electron density. mdpi.com This intrinsic polarity is a critical factor in designing materials for applications in electronics and photonics. The electronic properties of molecules containing nitro groups can be fine-tuned to create organic semiconductors or materials with specific charge-transport characteristics. researchgate.net

| Functional Group | Electronic Effect | Influence on Aromatic Ring | Potential Application |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Decreases electron density, increases electrophilicity | Organic electronics, NLO materials |

| Bromo (-Br) | Weakly Deactivating (Inductive Withdrawal) | Slightly decreases electron density | Cross-coupling reactions, flame retardants |

| Ketone (-C=O) | Electron-Withdrawing | Deactivates the ring towards electrophilic substitution | Synthesis of heterocycles, polymers |

Potential in Organic Non-Linear Optical Materials

Organic materials with significant non-linear optical (NLO) properties are crucial for the advancement of optoelectronic and photonic technologies. upatras.gr A common design strategy for NLO molecules involves creating a conjugated system with electron-donating and electron-accepting groups at opposite ends. The structure of this compound contains a strong electron-accepting nitro group attached to a π-conjugated phenyl ring. This configuration is a foundational element for NLO chromophores. researchgate.net Research on similar molecules, such as 2-methyl-4-nitroaniline, has demonstrated the effectiveness of nitro-substituted aromatics in producing NLO effects like second-harmonic generation. jhuapl.edu This suggests that this compound could be a valuable precursor for the synthesis of new, high-performance NLO materials. jhuapl.edu

Utility in the Production of Polymers and Other Materials

The reactivity of this compound opens up possibilities for its use in polymer chemistry. Following the chemical reduction of the nitro group to an amine, the resulting molecule, 1-(2-amino-4-bromophenyl)propan-2-one, becomes a bifunctional monomer. This monomer could potentially undergo polymerization reactions to form novel polymers. For example, it could be incorporated into polyamides, polyimines, or other condensation polymers. The presence of the bromine atom in the polymer backbone could impart useful properties such as enhanced thermal stability, flame retardancy, or a higher refractive index, making these materials suitable for specialized applications in optics or electronics.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms (e.g., Acylium Ion Formation, Sigma Complex Intermediates)

Reactions involving the aromatic ring of 1-(4-bromo-2-nitrophenyl)propan-2-one, particularly electrophilic aromatic substitution, proceed through the formation of sigma complex intermediates, also known as arenium ions. For instance, in nitration or halogenation reactions, the electrophile attacks the electron-rich aromatic ring, leading to a temporary loss of aromaticity and the formation of a carbocation intermediate stabilized by resonance. The positions of the existing substituents heavily influence the stability of this intermediate and the regioselectivity of the reaction.

The nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the bromine atom is also deactivating but is an ortho-, para-director. The propan-2-one substituent, being electron-withdrawing, also directs incoming electrophiles to the meta position. The interplay of these electronic effects dictates the preferred position of further substitution.

In reactions targeting the ketone functionality, mechanisms can involve the formation of enolates or enols under basic or acidic conditions, respectively. These intermediates are crucial in reactions such as alpha-halogenation or aldol (B89426) condensations. For instance, in the presence of a base, a proton can be abstracted from the alpha-carbon to form an enolate, which can then act as a nucleophile.

Transformations involving the nitro group often proceed via reduction pathways. rsc.org Visible-light-mediated transformations of nitro-containing organic molecules have gained attention, where photoexcited nitroarenes can undergo reduction to amines or participate in C-N coupling reactions. rsc.org The nitro group's strong electronegativity makes it a key functional group in activating aromatic rings for nucleophilic aromatic substitution (SNAr) reactions. rsc.org

Stereochemical Considerations in Transformations

The stereochemical outcomes of reactions involving this compound are primarily centered around the carbonyl group and the adjacent alpha-carbon. numberanalytics.com When the ketone is reduced to a secondary alcohol, 1-(4-bromo-2-nitrophenyl)propan-2-ol, a new chiral center is created at the C2 position. The stereoselectivity of this reduction depends on the nature of the reducing agent and the reaction conditions. Bulky reducing agents may exhibit facial selectivity, leading to a preference for one enantiomer over the other.

If a reaction introduces a new substituent at the alpha-carbon (C1), and this carbon becomes a stereocenter, the stereochemical outcome is determined by the reaction mechanism. libretexts.org For example, in an SN2 reaction where a leaving group at the alpha-position is displaced, an inversion of configuration is typically observed. numberanalytics.comochemtutor.com In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, often result in a racemic or near-racemic mixture of products. numberanalytics.com

The creation of new tetrahedral centers from sp² or sp³ hybridized carbons is a key aspect of understanding stereochemical outcomes. ochemtutor.com Reactions that create a new chiral center from an achiral starting material will generally produce a racemic mixture unless a chiral influence is present. libretexts.org

Chemoselectivity and Regioselectivity Studies in Reactions

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration. For example, in a reduction reaction, a selective reducing agent might reduce the ketone to an alcohol without affecting the nitro group, or vice versa. The choice of reagent and reaction conditions is paramount in achieving the desired transformation. For instance, catalytic hydrogenation might reduce both the nitro group and the ketone, whereas a milder reducing agent like sodium borohydride (B1222165) would typically only reduce the ketone.

Regioselectivity is most relevant in reactions involving the aromatic ring. The directing effects of the existing substituents determine the position of any new substituent. The powerful meta-directing effect of the nitro group and the ortho-, para-directing effect of the bromine atom will compete to influence the outcome of electrophilic aromatic substitution. The steric hindrance from the propan-2-one group also plays a role in favoring certain positions over others.

In palladium-catalyzed reactions, such as cyanation, the chemoselectivity between different halogen substituents can be controlled. For instance, in a molecule with both a bromo and a chloro substituent, the carbon-bromine bond is generally more reactive and will preferentially undergo oxidative addition to the palladium catalyst.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of reactions involving this compound are influenced by the electronic and steric properties of the molecule. The electron-withdrawing nitro group can significantly affect the rate of reactions. For example, in nucleophilic aromatic substitution, the nitro group stabilizes the negatively charged Meisenheimer intermediate, thereby increasing the reaction rate.

Kinetic studies on analogous systems, such as the aminolysis of 4-chloro-2-nitrophenyl benzoates, have shown that reactions can proceed through stepwise mechanisms where the rate-determining step can change depending on the nucleophile's basicity. researchgate.net Similarly, studies on the reactions of 4-nitrophenyl benzoates reveal that the reaction mechanism can be elucidated through Hammett plots, which correlate reaction rates with substituent constants. semanticscholar.orgiaea.org

Interactive Data Table: Summary of Mechanistic Considerations

| Feature | Key Concepts | Influencing Factors for this compound |

|---|---|---|

| Reaction Mechanisms | Sigma Complex, Enolates, SNAr | Electron-withdrawing nitro and propanone groups, ortho-, para-directing bromo group. |

| Stereochemistry | Chiral Centers, Enantiomers, Diastereomers | Reduction of ketone, substitution at the alpha-carbon. |

| Chemoselectivity | Functional Group Priority | Differentiating between the ketone, nitro group, and bromine atom in reactions like reductions or cross-couplings. |

| Regioselectivity | Directing Groups | Competing directing effects of the nitro (meta), bromo (ortho, para), and propanone (meta) substituents. |

| Kinetics | Rate-Determining Step, Reaction Order | Electronic effect of the nitro group, basicity of nucleophiles. |

| Thermodynamics | Product Stability, Kinetic vs. Thermodynamic Control | Stability of intermediates (e.g., Meisenheimer complex), relative energies of potential products. |

Structure Activity Relationship Studies Theoretical Frameworks

Computational Studies on Molecular Interactions (e.g., Enzyme Inhibition, Receptor Binding)

Computational studies, although not extensively reported for "1-(4-Bromo-2-nitrophenyl)propan-2-one" itself, can be extrapolated from research on structurally related nitrophenyl compounds. For instance, studies on p-nitrophenyl hydrazone derivatives have utilized molecular docking to investigate their interactions with enzyme active sites. These studies often reveal that the nitro group can be pivotal for directing the binding of the ligand within a receptor. In one such study, the para-nitro group was found to confer site-directing properties for binding within the active site of 5-lipoxygenase (5-LOX).

The interaction of nitroaromatic compounds with biological targets is a subject of significant computational investigation. For example, the binding of 2-(2-nitrophenyl)-benzimidazole derivatives with DNA has been explored using a combination of electrochemical methods, UV-vis spectroscopy, and computational models. researchgate.net Such studies indicate that the nitro group can influence the binding mode, which may involve electrostatic interactions. researchgate.net

The molecular structure of "this compound" suggests several potential points of interaction with biological macromolecules. The nitro group and the bromine atom can participate in hydrogen bonding and halogen bonding, respectively. The ketone functional group can also act as a hydrogen bond acceptor. Computational models would be instrumental in predicting the strength and nature of these interactions with specific amino acid residues in an enzyme's active site or a receptor's binding pocket.

Analysis of Substituent Effects on Reactivity and Molecular Properties

Quantum chemical studies on related nitroaromatic compounds have provided insights into how such substituents modulate molecular properties. For instance, the electrophilic bromination of nitrobenzene (B124822) almost exclusively yields the meta-substituted product due to the greater stability of the meta-substituted cationic intermediate. acs.org In "this compound," the existing substitution pattern will dictate the preferred sites for further chemical modifications.

The propan-2-one side chain introduces additional reactivity. The alpha-protons to the carbonyl group are acidic and can be removed by a base, allowing for a variety of reactions at this position. The electronic effects of the substituted phenyl ring will influence the acidity of these protons.

A comprehensive understanding of these substituent effects is crucial for predicting the molecule's reactivity in various chemical transformations and its potential interactions in a biological system.

In Silico Molecular Docking Studies for Target Interactions

For example, molecular docking simulations of p-nitrophenyl hydrazone derivatives against targets like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase have been performed to assess their potential as multi-target inhibitors. d-nb.info These studies typically involve preparing the 3D structures of the ligands and the target proteins, defining a binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. chemrxiv.org The results often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. chemrxiv.org

For "this compound," a hypothetical docking study would likely show the nitro group forming hydrogen bonds with suitable donor residues in a protein's active site. The bromo group could engage in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in molecular recognition. The phenyl ring itself could participate in π-π stacking or hydrophobic interactions.

The following table illustrates the types of interactions that could be predicted for "this compound" in a hypothetical molecular docking study.

| Molecular Feature of Ligand | Potential Interaction Type | Potential Interacting Residues in a Receptor |

| Nitro Group | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Bromo Group | Halogen Bond Donor | Carbonyl oxygens of the protein backbone, Serine, Threonine |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ketone Group | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

Theoretical Principles in Chemical Design

The design of new molecules with specific biological activities relies on a set of theoretical principles that guide the optimization of a lead compound. researchgate.net These principles integrate an understanding of electronic effects, steric factors, and the nature of intermolecular forces.

For a molecule like "this compound," several theoretical principles would be considered in its design or modification as a potential bioactive agent:

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) responsible for a molecule's biological activity. For this compound, the relative positions of the aromatic ring, the nitro group, the bromo group, and the ketone could be part of a pharmacophore.

Quantitative Structure-Activity Relationships (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Descriptors used in QSAR studies can include electronic properties (like Hammett constants), steric parameters (like Taft parameters), and hydrophobicity (logP).

Bioisosteric Replacement: Replacing a functional group with another group that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. For example, the bromo group could be replaced with a chloro or iodo group to probe the effect of halogen size and polarizability on activity.

Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule, as this will dictate how it fits into a binding site. The rotational freedom around the bond connecting the phenyl ring and the propan-2-one moiety would be a key consideration.

These theoretical principles, supported by computational tools, provide a rational basis for the design and development of novel compounds based on the "this compound" scaffold.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 1-(4-Bromo-2-nitrophenyl)propan-2-one

The current body of research treats this compound almost exclusively as a chemical intermediate. Its value is derived from its molecular architecture, which features three key reactive sites: a ketone, a nitro group, and a bromine atom on a phenyl ring. The primary application of this compound is in organic synthesis, where it serves as a versatile building block for constructing more complex molecules. myskinrecipes.com

Its structure makes it an ideal precursor for the synthesis of heterocyclic compounds, which are significant motifs in many biologically active molecules. myskinrecipes.comnih.gov The ortho-positioning of the nitro group relative to the propanone side chain is particularly suitable for intramolecular cyclization reactions, such as the Fischer indole (B1671886) synthesis, to form substituted indoles. nih.gov The presence of both a bromo and a nitro functional group makes the compound amenable to a variety of transformations, including cross-coupling reactions and nucleophilic substitutions. myskinrecipes.com Published information largely focuses on its role as a reagent in the preparation of potential pharmaceuticals and agrochemicals, with little to no investigation into the properties of the compound itself. myskinrecipes.comnih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its utility as a synthetic precursor, this compound remains significantly under-researched as a standalone chemical entity. The existing literature presents several clear knowledge gaps that offer fertile ground for future investigation.

A primary gap is the complete lack of data on the compound's own biological activity. While it is used to create molecules for pharmaceutical applications, its intrinsic pharmacological or toxicological profile has not been explored. myskinrecipes.com Many nitro-aromatic compounds are known to have mutagenic properties, which necessitates a thorough toxicological evaluation. researchgate.net Furthermore, the specific reactivity of the compound has not been fully explored. For instance, α-(2-nitrophenyl)ketones can undergo photoinduced rearrangement to form cyclic hydroxamates, a potential reaction pathway that has not been investigated for this specific ketone. rsc.org

The table below summarizes key areas where research is currently lacking.

| Research Domain | Identified Knowledge Gap | Potential Research Questions |

| Pharmacology & Toxicology | No data on biological effects. | What is the cytotoxicity, mutagenicity, or antimicrobial activity of the compound itself? |

| Physicochemical Properties | Limited characterization beyond basic identifiers. | What are its detailed spectroscopic, crystallographic, and electronic properties? |

| Reaction Mechanisms | Scope of reactivity is not fully defined. | Can it participate in novel photochemical rearrangements or multicomponent reactions? |

| Derivative Synthesis | Lack of systematic exploration of derivatives. | What is the scope of heterocyclic systems (e.g., indoles, quinolines) that can be synthesized from it? |

Emerging Trends and Prospective Methodologies in Related Chemical Fields

Advances in synthetic organic chemistry offer new methodologies that could be applied to the transformation of this compound, potentially leading to more efficient, selective, and sustainable synthetic routes.

Advanced Catalysis : Modern synthetic methods for indole synthesis often rely on palladium-catalyzed domino reactions or copper-catalyzed functionalization. nih.govnews-medical.net Applying these advanced catalytic systems could provide more direct and regioselective pathways to novel indole derivatives from this precursor.

Green Chemistry Approaches : Recent developments in the synthesis of indole derivatives emphasize greener methods, such as using microwave irradiation, ultrasound, ionic liquids, or water as a solvent to reduce reaction times and environmental impact. researchgate.net These approaches are largely unexplored for reactions involving this compound.

Photoredox and Electrocatalysis : Visible-light-mediated photoredox catalysis and electrochemical synthesis are powerful tools for performing transformations under mild conditions. organic-chemistry.orgacs.org These methods could be employed for the selective reduction of the nitro group or for novel C-H functionalization reactions on the aromatic ring, offering an alternative to traditional, harsher reagents.

Flow Chemistry : The use of continuous flow reactors could enable safer and more scalable synthesis of derivatives from this nitro-aromatic compound. Flow chemistry provides precise control over reaction parameters and minimizes the accumulation of potentially unstable intermediates, which is particularly relevant when working with energetic materials like nitro compounds.

Potential for Novel Academic and Industrial Applications

The true potential of this compound lies in the diverse array of complex molecules that can be synthesized from it. Its derivatives could find applications across a range of scientific and industrial fields.

Pharmaceuticals : As a precursor to substituted indoles and other heterocycles, its derivatives are prime candidates for drug discovery programs. researchgate.net Indole moieties are found in a vast number of pharmaceuticals with activities including anticancer, antiviral, and antihypertensive properties. researchgate.net The nitro group itself can be a critical feature in antimicrobial compounds, where it can trigger redox reactions within microbial cells. nih.gov

Agrochemicals : The compound is already identified as an intermediate for agrochemicals. myskinrecipes.com Many nitro-aromatic compounds are used in the production of pesticides, herbicides, and fungicides. nih.govresearchgate.net Systematic derivatization and screening could lead to the discovery of new crop protection agents. myskinrecipes.com For example, certain nitrophenyl esters have been found to possess miticidal, insecticidal, and fungicidal activities. researchgate.net

Materials Science : The bromo-nitroaromatic core is a versatile platform for creating advanced materials. The bromine atom serves as a synthetic handle for introducing the molecule into larger polymer chains or for creating conjugated systems via cross-coupling reactions. Such materials could be investigated for applications in organic electronics or as chemiresistors for detecting specific analytes. researchgate.net

Functional Dyes and Probes : The nitroaromatic structure is a known chromophore. Derivatives of this compound could be developed as functional dyes, solvatochromic probes, or components in photosensitizers for applications like photodynamic therapy. mdpi.com

The potential applications are summarized in the table below.

| Application Area | Rationale | Potential Products |

| Pharmaceuticals | Precursor to biologically active heterocycles like indoles. nih.govresearchgate.net | Anticancer agents, antivirals, antimicrobials. researchgate.netnih.gov |

| Agrochemicals | Nitro-aromatic compounds are used in crop protection. myskinrecipes.comnih.gov | Novel herbicides, fungicides, insecticides. researchgate.net |

| Materials Science | Bromo-nitroaromatic core can be functionalized. | Components for organic electronics, chemosensors, polymers. researchgate.net |

| Chemical Probes | Nitroaromatic structure acts as a chromophore. | Functional dyes, photosensitizers, molecular probes. mdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-bromo-2-nitrophenyl)propan-2-one?

A common method involves Friedel-Crafts acylation of 4-bromo-2-nitrobenzene derivatives using propan-2-one precursors. For bromonitrophenyl derivatives, bromination and nitration steps are typically performed prior to ketone introduction. For example, bromine can be introduced via electrophilic substitution, followed by nitration under controlled conditions. Subsequent condensation with acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃ may yield the target compound . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm regioselectivity and purity.

Q. How can spectroscopic techniques distinguish structural isomers of bromonitrophenyl propanones?

¹H NMR is particularly effective:

- Aromatic protons : Chemical shifts vary based on substituent positions. For example, nitro groups cause deshielding, while bromine induces splitting patterns due to coupling.

- Ketone protons : The propan-2-one methyl group typically appears as a singlet (~2.1–2.5 ppm).

IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What crystallization solvents optimize single-crystal growth for X-ray diffraction studies?

Slow evaporation from acetone or dichloromethane/hexane mixtures is effective for nitro- and bromo-substituted aryl ketones. For example, highlights chloroform as a solvent for brominated propanones, followed by slow evaporation to yield diffraction-quality crystals. Inclusion of a drop of ethanol may enhance crystal packing .

Advanced Research Questions

Q. How can SHELXL refinement resolve ambiguities in the crystal structure of this compound?

SHELXL’s constraints and restraints are critical for handling disordered nitro or bromine groups:

- Disordered atoms : Use PART and EADP commands to model split positions.